REACTION_CXSMILES
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I[C:2]1[CH:3]=[N:4][CH:5]=[CH:6][C:7]=1[NH2:8].[Cl:9][C:10]1[CH:11]=[CH:12][C:13]([O:19][CH3:20])=[C:14](B(O)O)[CH:15]=1.C([O-])([O-])=O.[K+].[K+].O>C1(C)C=CC=CC=1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C(O)C>[Cl:9][C:10]1[CH:15]=[CH:14][C:13]([O:19][CH3:20])=[C:12]([C:2]2[CH:3]=[N:4][CH:5]=[CH:6][C:7]=2[NH2:8])[CH:11]=1 |f:2.3.4,^1:38,40,59,78|
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Name
|
|
Quantity
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2.2 g
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Type
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reactant
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Smiles
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IC=1C=NC=CC1N
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Name
|
|
Quantity
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1.86 g
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Type
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reactant
|
Smiles
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ClC=1C=CC(=C(C1)B(O)O)OC
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Name
|
|
Quantity
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4.2 g
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Type
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reactant
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Smiles
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C(=O)([O-])[O-].[K+].[K+]
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Name
|
|
Quantity
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50 mL
|
Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Name
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|
Quantity
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5 mL
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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0.23 g
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Type
|
catalyst
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Smiles
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C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Name
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Quantity
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5 mL
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Type
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solvent
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Smiles
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C(C)O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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To the solution was bubbled with nitrogen for 15 min
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Duration
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15 min
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Type
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TEMPERATURE
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Details
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The mixture was refluxed overnight under nitrogen
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Duration
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8 (± 8) h
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Type
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TEMPERATURE
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Details
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After cooling
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Type
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CUSTOM
|
Details
|
the aqueous layer was removed
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Type
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CONCENTRATION
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Details
|
the organic layer was then concentrated
|
Type
|
CUSTOM
|
Details
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The residue was then purified by column chromatography
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Type
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CUSTOM
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Details
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2.0 g (85%) of product was collected as the product
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Name
|
|
Type
|
|
Smiles
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ClC=1C=CC(=C(C1)C=1C=NC=CC1N)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |